1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
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Overview
Description
Preparation Methods
The synthesis of BN-81,674 involves multiple steps, starting with the formation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups such as phenyl and imidazolyl are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
BN-81,674 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has shown potential as a bioactive agent in biological studies, particularly in the modulation of receptor activity.
Medicine: BN-81,674 is being investigated for its therapeutic potential in treating diseases related to somatostatin receptor activity.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes
Mechanism of Action
BN-81,674 exerts its effects by acting as an antagonist of somatostatin receptor 3 (SSTR3). The compound binds to the receptor, inhibiting its activity and modulating downstream signaling pathways. This mechanism is particularly relevant in the context of endocrine and neuroendocrine tumors, where somatostatin receptors play a crucial role .
Comparison with Similar Compounds
BN-81,674 can be compared with other similar compounds, such as:
BN-81,644: Another synthetic organic compound with similar bioactive properties.
BIM-23244: A compound with different pharmacokinetic and receptor properties.
SOM-230: Known for its effectiveness in various clinical situations
BN-81,674 stands out due to its specific antagonistic activity towards somatostatin receptor 3, making it a unique candidate for therapeutic applications in endocrine and neuroendocrine disorders.
Properties
CAS No. |
252278-73-2 |
---|---|
Molecular Formula |
C30H38N4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1 |
InChI Key |
DGSMSHNIDMODOQ-AREMUKBSSA-N |
SMILES |
CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
Isomeric SMILES |
CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
Canonical SMILES |
CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline BN 81674 BN-81674 BN81674 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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